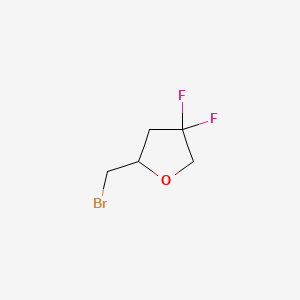
2-(Bromomethyl)-4,4-difluorotetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4,4-difluorotetrahydrofuran is an organofluorine compound that features a tetrahydrofuran ring substituted with bromomethyl and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,4-difluorotetrahydrofuran can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 4,4-difluorotetrahydrofuran, using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in a solvent like dichloromethane or acetone under controlled temperature and light conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the bromination reaction can be conducted in a flow reactor where the reactants are continuously mixed and reacted under optimal conditions . This method allows for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4,4-difluorotetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include methyl-substituted tetrahydrofurans.
Applications De Recherche Scientifique
2-(Bromomethyl)-4,4-difluorotetrahydrofuran has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds with antifungal, antibacterial, or anticancer properties.
Materials Science: Utilized in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4,4-difluorotetrahydrofuran depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds . The presence of fluorine atoms can influence the reactivity and stability of the compound by altering electron density and steric effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(Bromomethyl)-4,4-difluorotetrahydrofuran is unique due to the presence of both bromomethyl and difluoromethyl groups on the tetrahydrofuran ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack fluorine atoms or have different substituents .
Propriétés
Formule moléculaire |
C5H7BrF2O |
|---|---|
Poids moléculaire |
201.01 g/mol |
Nom IUPAC |
2-(bromomethyl)-4,4-difluorooxolane |
InChI |
InChI=1S/C5H7BrF2O/c6-2-4-1-5(7,8)3-9-4/h4H,1-3H2 |
Clé InChI |
FYYKEKKQIJEVFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC1(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


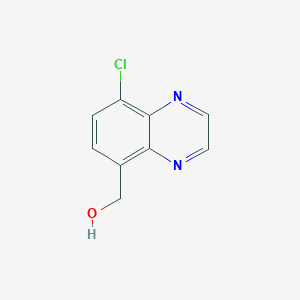
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
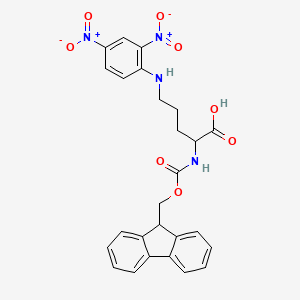
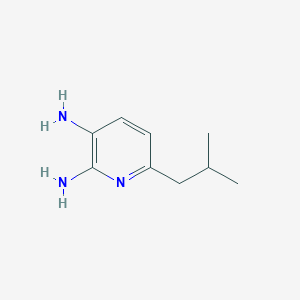
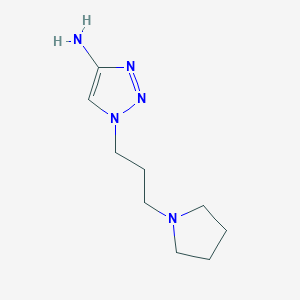
![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)
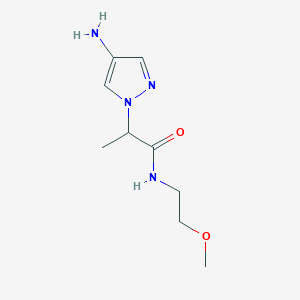
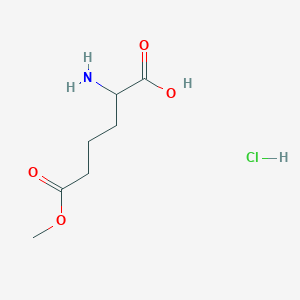
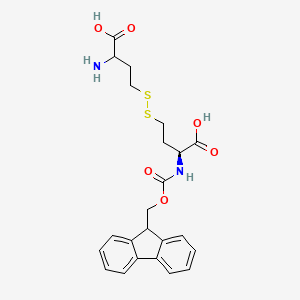
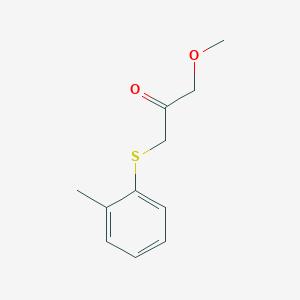

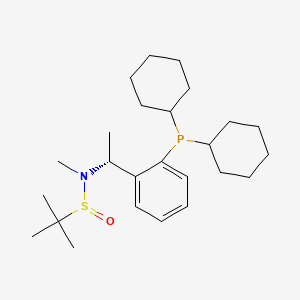

![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
